molecular formula C11H8N3O2- B268720 (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate

(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate

Cat. No. B268720
M. Wt: 214.2 g/mol
InChI Key: VLCAILLZPUINNF-UKTHLTGXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate, also known as pyridinyl hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biotechnology, and materials science.

Scientific Research Applications

Pyridinyl hydrazone has been studied extensively for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, it has been found to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Pyridinyl hydrazone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The exact mechanism of action of (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone is not fully understood. However, it has been proposed that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone may induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
Pyridinyl hydrazone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, a molecule that plays a key role in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Furthermore, (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone in lab experiments is its broad spectrum of biological activities. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs. Furthermore, (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize the risk of adverse effects.

Future Directions

There are several future directions for the research on (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone. One potential area of application is in the development of new anti-cancer drugs. Pyridinyl hydrazone has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. Another potential area of application is in the development of new anti-inflammatory drugs. Pyridinyl hydrazone has been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Furthermore, (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone can be modified to improve its bioavailability and reduce its toxicity, making it a promising candidate for further drug development.

Synthesis Methods

The synthesis of (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone can be achieved through the reaction of pyridine-2-carbohydrazide and cyclohexane-1,4-dione in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline powder that is soluble in polar solvents such as methanol and water.

properties

Product Name

(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate

Molecular Formula

C11H8N3O2-

Molecular Weight

214.2 g/mol

IUPAC Name

(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate

InChI

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,16H,(H,12,14)/p-1/b13-9+

InChI Key

VLCAILLZPUINNF-UKTHLTGXSA-M

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/2\C=CC(=O)C=C2[O-]

SMILES

C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2[O-]

Canonical SMILES

C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2[O-]

Origin of Product

United States

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